molecular formula C17H29N3O5 B10829357 Corwin (hemifumarate)

Corwin (hemifumarate)

Cat. No.: B10829357
M. Wt: 355.4 g/mol
InChI Key: VMYDWSDPTYCIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corwin (hemifumarate) involves the reaction of Xamoterol with fumaric acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Corwin (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Corwin (hemifumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Corwin (hemifumarate) has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of beta1-adrenergic receptor agonists.

    Biology: It is employed in research on beta1-adrenergic receptors and their role in biological processes.

    Medicine: It is investigated for its potential therapeutic effects on cardiac arrhythmias and other cardiovascular conditions.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Corwin (hemifumarate) exerts its effects by selectively binding to and activating beta1-adrenergic receptors. This activation leads to the stimulation of intracellular signaling pathways, including the production of cyclic AMP (cAMP). The increased cAMP levels result in various physiological effects, such as increased heart rate and contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Corwin (hemifumarate) is unique due to its specific binding affinity and selectivity for beta1-adrenergic receptors. This selectivity makes it a valuable tool for studying the effects of beta1-adrenergic stimulation on cardiac function and arrhythmogenesis .

Properties

Molecular Formula

C17H29N3O5

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane

InChI

InChI=1S/C16H25N3O5.CH4/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H4

InChI Key

VMYDWSDPTYCIEN-UHFFFAOYSA-N

Canonical SMILES

C.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O

Origin of Product

United States

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